2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a naphthyridine moiety, and a fluorobenzenesulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.
Coupling with Naphthyridine: The final step involves coupling the sulfonylated piperidine with a naphthyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
- 2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid
Uniqueness
Compared to similar compounds, 2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its naphthyridine moiety, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-16-4-6-17(7-5-16)26(24,25)23-12-9-14(10-13-23)18-8-3-15-2-1-11-21-19(15)22-18/h1-8,11,14H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKOXBLJWAIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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